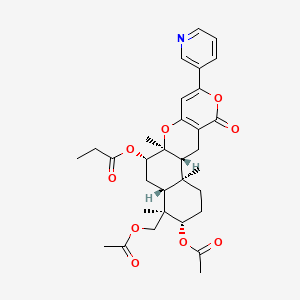
Pyripyropene M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyripyropene M is a natural product found in Aspergillus fumigatus with data available.
Wissenschaftliche Forschungsanwendungen
Insecticidal Applications
Pyripyropene M's Insecticidal Activity
This compound is primarily recognized for its insecticidal properties, particularly against agricultural pests. It is part of a class of compounds known as pyripyropenes, which are secondary metabolites produced by certain fungi. These compounds exhibit selective toxicity towards specific insect species, making them valuable in pest management.
- Insecticidal Spectrum : this compound has demonstrated potent activity against various sucking pests, including aphids and whiteflies. Research indicates that it effectively controls these pests under field conditions, showcasing its potential as a sustainable alternative to conventional insecticides .
| Insect Species | Activity Level | Remarks |
|---|---|---|
| Myzus persicae (Aphid) | High | Effective control in crops |
| Bemisia tabaci (Whitefly) | High | Significant reduction in populations |
| Helicoverpa zea (Lepidopteran) | Moderate | Weak feeding inhibition observed |
Health Science Applications
Cholesterol Management
This compound has been identified as a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. This inhibition plays a crucial role in managing cholesterol levels, particularly in conditions such as atherosclerosis.
- Mechanism of Action : The compound's ability to inhibit ACAT activity suggests it could be beneficial in reducing cholesterol accumulation in cells, thereby mitigating the risk of cardiovascular diseases .
| Parameter | Value | Notes |
|---|---|---|
| IC50 (ACAT Inhibition) | 3.80 µM | Most potent among pyripyropenes |
| Target Enzyme | ACAT-2 | Specificity for cholesterol metabolism |
Case Study 1: Insect Control Efficacy
A field trial was conducted to assess the effectiveness of this compound against aphids on tomato crops. The results indicated:
- Initial Aphid Population : 100 individuals per plant
- Population After Treatment : Reduced to 10 individuals per plant within one week
- Control Group : No significant reduction observed
These findings highlight the compound's potential as an effective insecticide in agricultural settings.
Case Study 2: Cholesterol Reduction
In a preclinical study involving atherogenic mice, this compound was administered to evaluate its effects on cholesterol levels:
- Baseline Cholesterol Level : 300 mg/dL
- Cholesterol Level After Treatment : Reduced to 180 mg/dL after four weeks
- Control Group Cholesterol Level : Remained at 290 mg/dL
This study supports the hypothesis that this compound can significantly lower cholesterol levels, indicating its potential therapeutic use in cardiovascular health.
Eigenschaften
Molekularformel |
C32H39NO9 |
|---|---|
Molekulargewicht |
581.7 g/mol |
IUPAC-Name |
[(1R,2S,5S,6R,7R,9S,10S)-5-acetyloxy-6-(acetyloxymethyl)-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-9-yl] propanoate |
InChI |
InChI=1S/C32H39NO9/c1-7-28(36)41-27-15-24-30(4,11-10-26(39-19(3)35)31(24,5)17-38-18(2)34)25-13-21-23(42-32(25,27)6)14-22(40-29(21)37)20-9-8-12-33-16-20/h8-9,12,14,16,24-27H,7,10-11,13,15,17H2,1-6H3/t24-,25-,26+,27+,30+,31+,32+/m1/s1 |
InChI-Schlüssel |
ITDVTMCRPJUGMC-YZTWSDSCSA-N |
Isomerische SMILES |
CCC(=O)O[C@H]1C[C@@H]2[C@](CC[C@@H]([C@@]2(C)COC(=O)C)OC(=O)C)([C@@H]3[C@@]1(OC4=C(C3)C(=O)OC(=C4)C5=CN=CC=C5)C)C |
Kanonische SMILES |
CCC(=O)OC1CC2C(CCC(C2(C)COC(=O)C)OC(=O)C)(C3C1(OC4=C(C3)C(=O)OC(=C4)C5=CN=CC=C5)C)C |
Synonyme |
pyripyropene M |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















